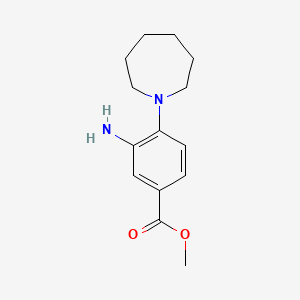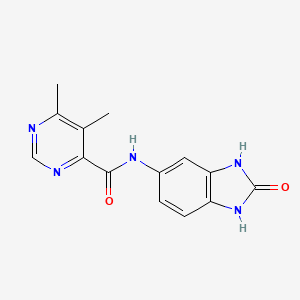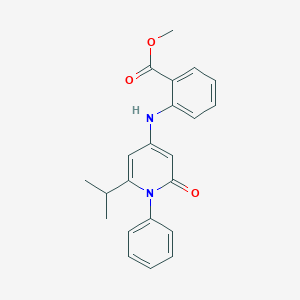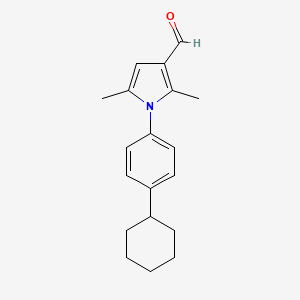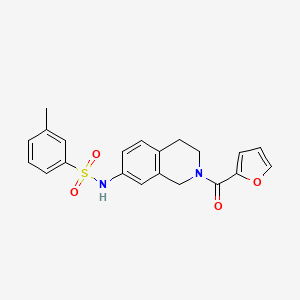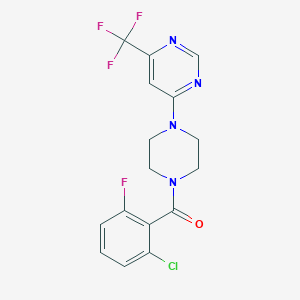
(2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains a 2-chloro-6-fluorophenyl group, a 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl group, and a methanone group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups contributing to its overall shape and properties. The InChI string provides a textual representation of the molecule’s structure .Aplicaciones Científicas De Investigación
PET Imaging Agent for Parkinson's Disease
A study by Wang et al. (2017) focused on the synthesis of a compound related to "(2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone" for use as a potential PET imaging agent for Parkinson's disease. The compound was synthesized with a high radiochemical yield and purity, suggesting its application in neuroimaging to study the LRRK2 enzyme's role in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Analytical Chemistry and Drug Degradation
El-Sherbiny et al. (2005) developed a method for analyzing flunarizine and its degradation products, which shares structural similarities with the compound . Their work highlights the compound's relevance in analytical methodologies for pharmaceutical analysis, offering insights into drug stability and degradation pathways (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Synthesis and Antibacterial Activity
Research by Baldaniya & Patel (2009) on derivatives of a structurally related compound demonstrated significant antibacterial and antifungal activities. This indicates the potential of "(2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone" in developing new antimicrobial agents (Baldaniya & Patel, 2009).
Fluorescent Logic Gates for Chemical Sensing
Gauci & Magri (2022) discussed the synthesis of fluorescent logic gates incorporating a piperazine unit, similar to the compound , for potential applications in chemical sensing and environmental monitoring. These compounds' reconfigurable logic gates based on solvent polarity could be invaluable in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Pharmacokinetics in Drug Development
Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a compound with a similar structure, highlighting its applications in understanding drug disposition and optimizing therapeutic efficacy in type 2 diabetes treatment (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Mecanismo De Acción
The mechanism of action of this compound is not clear from the available literature.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF4N4O/c17-10-2-1-3-11(18)14(10)15(26)25-6-4-24(5-7-25)13-8-12(16(19,20)21)22-9-23-13/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXBEAUNJFGVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,5-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2605758.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2605759.png)
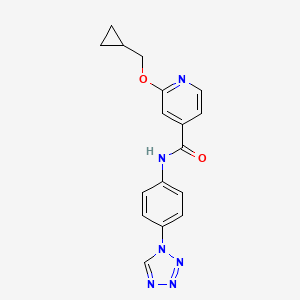
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B2605762.png)
![1-methyl-4-oxo-N-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2605763.png)
